2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine is an organic compound classified within the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. This compound plays a significant role in various fields, including medicinal chemistry and agrochemical development. The systematic name reflects its molecular structure, which consists of a propan-1-amine backbone with a methyl group and a pyrazole moiety.
This compound is synthesized through various chemical methods, often involving the reaction of hydrazine derivatives with carbonyl compounds or alkyl halides. The classification of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine as a pyrazole indicates its potential biological activity and utility in drug development.
The synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine typically involves several key steps:
In industrial settings, these synthetic routes may be scaled up using continuous flow reactors and automated systems to enhance yield and efficiency while maintaining product quality.
The molecular formula for 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine is , with a molecular weight of approximately 153.22 g/mol.
Property | Data |
---|---|
IUPAC Name | 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine |
InChI | InChI=1S/C8H15N3/c1-7(4-9)3-8-5-10-11(2)6-8/h5-7H,3-4,9H2,1-2H3 |
InChI Key | OUTQFHQADLCSRW-UHFFFAOYSA-N |
Canonical SMILES | CC(CC1=CN(N=C1)C)CN |
The structure features a central propanamine chain with substituents that include a methyl group and a pyrazole ring, influencing its reactivity and biological properties.
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine can undergo several chemical reactions:
The reactions typically involve:
The mechanism of action for 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine largely depends on its interactions at the molecular level with biological targets. Its structural similarity to biologically active molecules allows it to inhibit specific enzymes or bind to receptors, potentially modulating physiological processes. Detailed studies are required to elucidate specific pathways and interactions involved.
The compound is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified in available data |
Solubility | Generally soluble in organic solvents |
The stability and reactivity profiles are influenced by its functional groups, particularly the amine and pyrazole moieties.
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine finds applications across various fields:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7